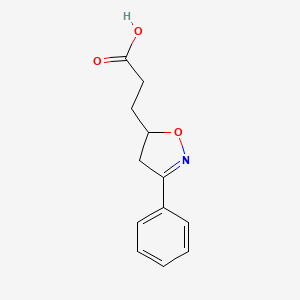
3-(3-Phenyl-4,5-dihydro-1,2-oxazol-5-yl)propanoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(3-Phenyl-4,5-dihydroisoxazol-5-yl)propanoic acid is a compound belonging to the class of isoxazoles, which are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom. Isoxazoles are known for their diverse biological activities and therapeutic potential
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-Phenyl-4,5-dihydroisoxazol-5-yl)propanoic acid typically involves a 1,3-dipolar cycloaddition reaction. This reaction can be carried out using hydroxyimoyl halides and dipolarophiles under mild basic conditions, such as sodium bicarbonate (NaHCO₃) at ambient temperature . Another method involves the use of chloramine-T as an oxidizing agent to facilitate the cycloaddition reaction .
Industrial Production Methods
Industrial production of isoxazole derivatives often employs metal-free synthetic routes to avoid the drawbacks associated with metal-catalyzed reactions, such as high costs, toxicity, and waste generation . Microwave irradiation has also been used to reduce reaction times and improve yields .
Analyse Chemischer Reaktionen
Types of Reactions
3-(3-Phenyl-4,5-dihydroisoxazol-5-yl)propanoic acid undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents like chloramine-T.
Reduction: Reduction reactions can be carried out using common reducing agents such as sodium borohydride (NaBH₄).
Substitution: Electrophilic substitution reactions are common due to the presence of the aromatic phenyl group.
Common Reagents and Conditions
Oxidizing Agents: Chloramine-T.
Reducing Agents: Sodium borohydride (NaBH₄).
Basic Conditions: Sodium bicarbonate (NaHCO₃) at ambient temperature.
Major Products Formed
The major products formed from these reactions include various substituted isoxazole derivatives, which can exhibit different biological activities depending on the substituents attached to the isoxazole ring .
Wissenschaftliche Forschungsanwendungen
3-(3-Phenyl-4,5-dihydroisoxazol-5-yl)propanoic acid has several scientific research applications:
Wirkmechanismus
The mechanism of action of 3-(3-Phenyl-4,5-dihydroisoxazol-5-yl)propanoic acid involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-1β by interfering with their signaling pathways . This immunomodulatory effect makes it a potential candidate for the treatment of inflammatory diseases .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 3-(3-Chloro-phenyl)-5-(4-pyridyl)-4,5-dihydroisoxazole .
- 3,5-Disubstituted isoxazole ether-linked isoxazolines .
- 3,5-Disubstituted pyrazole ether-linked isoxazolines .
Uniqueness
3-(3-Phenyl-4,5-dihydroisoxazol-5-yl)propanoic acid is unique due to its specific substitution pattern on the isoxazole ring, which imparts distinct biological activities and chemical reactivity compared to other isoxazole derivatives . Its ability to modulate immune responses and its potential therapeutic applications make it a compound of significant interest in scientific research .
Eigenschaften
CAS-Nummer |
855601-66-0 |
|---|---|
Molekularformel |
C12H13NO3 |
Molekulargewicht |
219.24 g/mol |
IUPAC-Name |
3-(3-phenyl-4,5-dihydro-1,2-oxazol-5-yl)propanoic acid |
InChI |
InChI=1S/C12H13NO3/c14-12(15)7-6-10-8-11(13-16-10)9-4-2-1-3-5-9/h1-5,10H,6-8H2,(H,14,15) |
InChI-Schlüssel |
SJBVKUJIFJOHKO-UHFFFAOYSA-N |
Kanonische SMILES |
C1C(ON=C1C2=CC=CC=C2)CCC(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



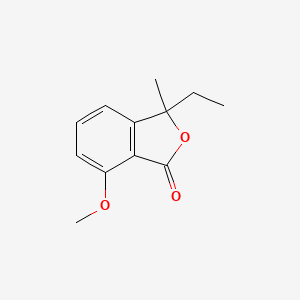
![(4S,4'S)-2,2'-((R)-6,6'-Dimethyl-[1,1'-biphenyl]-2,2'-diyl)bis(4-isobutyl-4,5-dihydrooxazole)](/img/structure/B12886613.png)
![S-[(1,3-Benzoxazol-2-yl)methyl] piperidine-1-carbothioate](/img/structure/B12886624.png)
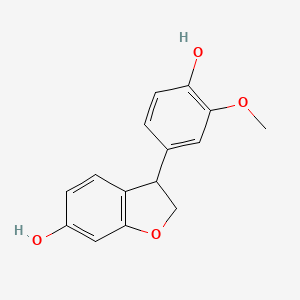
![7-Amino-2-ethyl-6-methyl-1H-pyrrolo[3,4-c]pyridine-1,3(2H)-dione](/img/structure/B12886648.png)
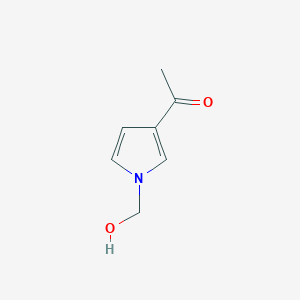
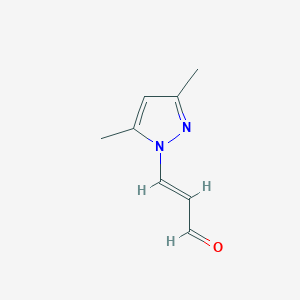
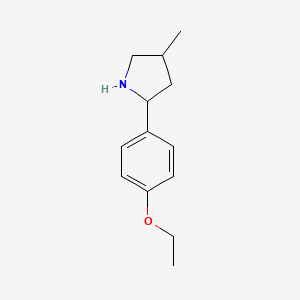

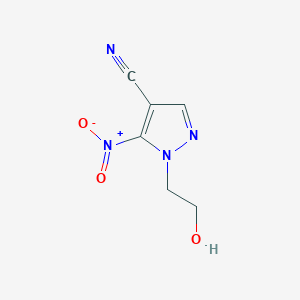

copper](/img/structure/B12886671.png)
![Benzamide, 3-[5-[(3-furanylmethyl)amino]-3-pyridinyl]-](/img/structure/B12886675.png)
